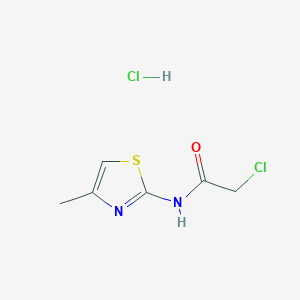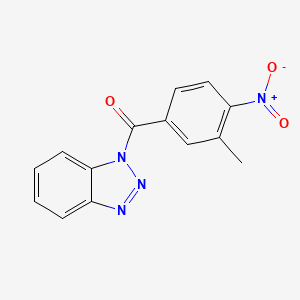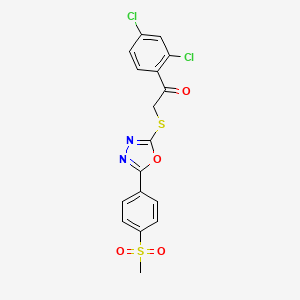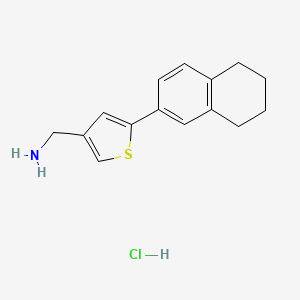![molecular formula C18H19ClFN3O B2546158 1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2227107-47-1](/img/structure/B2546158.png)
1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C18H19ClFN3O and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study by Kumar et al. (2013) explored the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, investigating their potential as multitarget directed ligands for Alzheimer's disease treatment. These compounds exhibited significant inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their utility in Alzheimer's disease research and treatment. The research highlighted the importance of structural variations, such as the substitution of chloro and fluoro derivatives, in enhancing the inhibitory activities of these compounds (Kumar et al., 2013).
Antipsychotic Agent Development
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcasing their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a distinctive feature compared to clinically available antipsychotics. This study provides a foundation for developing new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Synthesis of Pyrazole Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives, including 3-ethoxymethyl pyrazoles. This study demonstrated a methodology for producing pyrazole derivatives with potential applications in material science, pharmaceuticals, and agrochemicals. The efficient synthesis approach could facilitate further research and development in these fields (Martins et al., 2013).
Antimicrobial Activity Research
Dangar et al. (2014) focused on the synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, evaluating their antimicrobial activities. This research contributes to the development of new antimicrobial agents, highlighting the potential of pyrazoline derivatives in addressing resistance to existing antimicrobial drugs (Dangar et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with a pyrazole core, like “1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride”, are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and other proteins in the body .
Mode of Action
The interaction between the compound and its targets can lead to changes in the function of these targets. For instance, the compound might inhibit an enzyme’s activity, activate a receptor, or interfere with a protein’s ability to interact with other molecules .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. Depending on the specific targets involved, this could lead to changes in cellular signaling, gene expression, metabolic processes, and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and survival to alterations in immune response or neurotransmission .
Safety and Hazards
Propiedades
IUPAC Name |
[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O.ClH/c1-2-23-17-9-8-13(10-16(17)19)18-14(11-20)12-22(21-18)15-6-4-3-5-7-15;/h3-10,12H,2,11,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQGZMTXIJLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)




![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

